molecular formula C13H12N4OS B12615673 4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-60-5

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12615673
CAS No.: 917759-60-5
M. Wt: 272.33 g/mol
InChI Key: OHLLBUHXFGAUMZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic small molecule based on the pyrido[3,2-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound is of high interest primarily in the field of oncology and antiviral research. The pyrido[3,2-d]pyrimidine core is a known pharmacophore, and related analogues have been identified as potent inhibitors of various kinases. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been reported to exhibit remarkable cytotoxicity against cancer cell lines (such as MCF-7 and HepG2) and function as promising PIM-1 kinase inhibitors, which plays a crucial role in cell survival and proliferation . Furthermore, the specific pyrido[3,2-d]pyrimidine scaffold has been patented for its utility in treating Hepatitis C . The incorporation of the thiophene moiety is a strategic modification in drug design, as thiophene is a biologically relevant heterocycle known to improve pharmacokinetic profiles and is present in numerous bioactive molecules with diverse activities, including antitumor and antimicrobial effects . Research on similar compounds demonstrates that the fusion of such heterocyclic systems can lead to molecules with potent biological activities, making them valuable tools for probing biological pathways and developing new therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917759-60-5

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

4-ethoxy-6-thiophen-3-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H12N4OS/c1-2-18-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-19-7-8/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

OHLLBUHXFGAUMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CSC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at position 4 undergoes hydrolysis under acidic or basic conditions to form hydroxyl derivatives. This transformation is critical for modifying solubility or introducing new reactive sites.

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic Hydrolysis50% H₂SO₄, refluxConversion to 4-hydroxy derivative
Alkaline HydrolysisNaOH (aq.), ethanol, ΔDeprotonation and salt formation

For example, analogous pyridopyrimidine ethoxy groups hydrolyze to hydroxyl groups in sulfuric acid, as demonstrated in pyrido[1,2-a]pyrimidine systems . Microwave-assisted hydrolysis may enhance reaction rates .

Functionalization of the Primary Amine

The 2-amine group participates in alkylation, acylation, and condensation reactions, enabling structural diversification for biological studies.

Reaction TypeReagents/ConditionsOutcomeReferences
AcylationAcetyl chloride, pyridineFormation of 2-acetamido derivative
AlkylationSEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride), K₂CO₃, DMFProtection of amine for further synthesis
CondensationEthoxy methylene malonic diethyl ester (EMME)Formation of malonate adducts

In related pyridopyrimidines, the primary amine reacts with chloroacetamide via Smiles rearrangement to yield substituted pyridin-2-amines . This reactivity suggests potential for creating urea or thiourea derivatives.

Electrophilic Substitution on the Thiophene Ring

The thiophen-3-yl moiety undergoes electrophilic substitution, including halogenation and sulfonation, to introduce functional groups for further coupling.

Reaction TypeReagents/ConditionsOutcomeReferences
BrominationBr₂, FeCl₃, CHCl₃5-bromo-thiophene substitution
SulfonationClSO₃H, DCM, 0°CIntroduction of sulfonic acid groups

Thiophene derivatives are known to undergo regioselective bromination at the 5-position, which could enable Suzuki-Miyaura cross-coupling .

Cyclization and Ring Expansion

The pyrido[3,2-d]pyrimidine scaffold can undergo cyclization with carbonyl reactants or malonic esters to form fused heterocycles.

Reaction TypeReagents/ConditionsOutcomeReferences
CyclizationPCl₅, POCl₃, ΔFormation of chlorinated pyrido[1,2-a]pyrimidines
Microwave CyclizationEMME, MWI (150°C, 15 min)High-yield synthesis of carboxylate esters

For instance, ethyl 4-oxo-6-phenyl-pyrido[1,2-a]pyrimidine-3-carboxylate was synthesized via cyclization under microwave irradiation , a method applicable to the thiophene-containing analog.

Oxidation and Reduction Reactions

The pyrimidine ring and thiophene substituent exhibit redox activity under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReferences
OxidationH₂O₂, AcOHSulfoxide formation on thiophene
ReductionH₂, Pd/C, ethanolHydrogenation of unsaturated bonds

Thiophene rings are selectively oxidized to sulfoxides, which can alter electronic properties . Reduction of pyrido[3,2-d]pyrimidine derivatives has been used to access dihydro analogs .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated thiophene) participate in palladium-catalyzed cross-coupling.

Reaction TypeReagents/ConditionsOutcomeReferences
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneBiaryl or heteroaryl coupling
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, tolueneC–N bond formation

Similar pyridopyrimidines undergo Suzuki coupling to install aryl groups at the thiophene position, enhancing π-conjugation .

Metal Coordination and Chelation

The nitrogen-rich structure facilitates coordination with transition metals, relevant to catalytic or medicinal applications.

Reaction TypeReagents/ConditionsOutcomeReferences
Fe(II) BindingFeCl₂, DMSOFormation of Fe(II)-demethylase complexes
Cu(II) ComplexationCu(OAc)₂, MeOHStabilized square-planar complexes

JmjC histone demethylase inhibitors with pyridopyrimidine scaffolds bind Fe(II) in enzymatic active sites, suggesting analogous metal interactions .

Key Mechanistic Insights

  • Ethoxy Hydrolysis : Proceeds via acid-catalyzed nucleophilic attack at the electrophilic carbonyl carbon .

  • Amine Alkylation : Involves SN2 displacement with alkyl halides under basic conditions .

  • Thiophene Bromination : Follows electrophilic aromatic substitution with FeCl₃ as a Lewis acid catalyst .

Scientific Research Applications

Anti-inflammatory Effects

Pyridopyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. The structure–activity relationship (SAR) studies suggest that modifications to the pyridopyrimidine scaffold can enhance anti-inflammatory potency while minimizing toxicity .

Anticancer Activity

The anticancer potential of pyridopyrimidine derivatives has been a significant focus of research. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have demonstrated the ability to arrest the cell cycle at the G1 phase, leading to reduced proliferation of cancer cells. In vitro and in vivo studies indicated promising results against various cancer types, including breast cancer .

Antiviral Properties

Recent investigations have highlighted the antiviral capabilities of pyridopyrimidine derivatives against several viral infections. The compound's mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent. Specific structural modifications have been linked to enhanced efficacy against viruses such as Dengue and other RNA viruses .

Case Studies

StudyFindings
Anti-inflammatory Activity A study demonstrated that pyridopyrimidine derivatives significantly reduced levels of inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .
Anticancer Activity Research on novel thiophenyl thienopyrimidinone derivatives showed effective inhibition of breast cancer cell lines through apoptosis induction mechanisms .
Antiviral Activity A comprehensive review indicated that certain pyridopyrimidine derivatives exhibited EC50 values in the low micromolar range against Dengue virus, indicating strong antiviral potential .

Structure–Activity Relationship (SAR)

The SAR analysis of 4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine reveals that modifications at specific positions on the pyridopyrimidine ring can significantly influence its biological activity. For example:

  • Substituents on the thiophene ring enhance binding affinity to target enzymes.
  • Ethoxy groups improve solubility and bioavailability.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The pyrido core (present in the target compound) replaces a sulfur atom in the thieno core (e.g., compounds in –10) with a nitrogen atom. Thieno analogs, however, exhibit stronger antiplasmodial activity (e.g., 7b in : IC₅₀ = 0.8 µM against Plasmodium falciparum) due to sulfur’s electronegativity enhancing target interactions .

Substituent Effects

  • 4-Ethoxy Group :
    The ethoxy group in the target compound contributes to moderate lipophilicity (predicted logP ≈ 2.5), balancing solubility and membrane permeability. In contrast, morpholinyl substituents (e.g., CAS 897360-49-5, ) increase polarity, favoring aqueous solubility but reducing blood-brain barrier penetration .
  • 6-Thiophen-3-yl vs. Aryl/Thienyl Groups :
    The thiophen-3-yl group engages in sulfur-mediated interactions (e.g., hydrogen bonding with kinase ATP pockets). Comparatively, 6-(5-methyl-2-thienyl) () or 6-phenyl groups () may alter steric bulk or electronic profiles, impacting target selectivity .

Physicochemical and Pharmacokinetic Properties

Key data for selected analogs are summarized below:

Compound Name Core Structure Substituents Biological Activity Key Data References
Target Compound Pyrido[3,2-d]pyrimidin-2-amine 4-Ethoxy, 6-(thiophen-3-yl) Under investigation NMR (δ 4.01 ppm, CH₃O), HR-MS
7b (N-(tert-butyl)-4-ethoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine) Thieno[3,2-d]pyrimidin-2-amine 4-Ethoxy, 6-(p-tolyl) Antiplasmodial 88% yield, HR-MS: 328.1485 [M+H]⁺
Nefextinib Thieno[3,2-d]pyrimidin-2-amine 7-(4-Fluoro-2-methoxyphenyl), 6-methyl Tyrosine kinase inhibitor Antineoplastic, IC₅₀ < 100 nM
10d () Thieno[3,2-d]pyrimidin-2-amine 4-(2,6-Dimethyl-4-(thiophen-3-yl)phenoxy) Not specified ESI-MS: m/z 437.2 [M+H]⁺
CAS 897360-49-5 () Pyrido[3,2-d]pyrimidin-2-amine 4-Morpholinyl, 6-(4-ethoxy-3-methoxyphenyl) Not specified LC-MS tR: 3.7 min, 99% purity
  • Solubility: Thieno analogs (e.g., 7b) show moderate DMSO solubility (>10 mM), whereas morpholinyl-substituted pyrido derivatives () exhibit enhanced aqueous solubility due to polar groups .
  • Metabolic Stability : Ethoxy groups (target compound) may undergo slower oxidative metabolism compared to methoxy substituents (Nefextinib), prolonging half-life .

Key Research Findings

Anti-Infective Potential: Thieno[3,2-d]pyrimidines with ethoxy groups (e.g., 7b) demonstrate potent antiplasmodial activity, suggesting the target compound’s pyrido core could be optimized for similar applications with structural tweaks .

Oncology Applications : Nefextinib’s success highlights the importance of fluorine and methoxy groups in kinase inhibition. The target compound’s thiophen-3-yl group may mimic these effects via sulfur-aromatic interactions .

Synthetic Accessibility: Pyrido cores (e.g., ) are synthesized via Sonogashira couplings or nucleophilic displacements, similar to thieno analogs, ensuring scalable production .

Biological Activity

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine class. Its unique structure, which features a pyrimidine ring fused with a pyridine moiety and substituted with an ethoxy group and a thiophene ring, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 272.326 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. Common methods include:

  • Condensation Reactions : Utilizing thiophene derivatives with appropriate pyrimidine precursors.
  • Cyclization Techniques : Employing cyclization strategies that allow for the formation of the fused ring system.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrido[3,2-d]pyrimidine derivatives. For instance:

  • Compounds with similar structures have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Ethoxy derivativeE. coli200 μg/mL
4-Ethoxy derivativeS. aureus300 μg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented, where certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX):

  • A study reported IC50 values for COX-2 inhibition around 0.04 μmol for structurally similar compounds .
CompoundCOX Inhibition IC50 (μmol)
Celecoxib0.04 ± 0.01
Similar derivative0.04 ± 0.09

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more potent derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups enhances biological activity.
  • Positioning of Functional Groups : Variations in the position of thiophene and ethoxy groups significantly impact activity.

Case Studies

  • Antibacterial Evaluation : A series of pyrido[3,2-d]pyrimidine derivatives were synthesized and assessed for antibacterial properties against E. coli and S. aureus. Compounds exhibited varying degrees of activity with zones of inhibition ranging from 16.5 to 24 mm compared to a standard drug .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives had comparable anti-inflammatory effects to indomethacin, showcasing their potential therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolvent SystemCatalyst/BaseYield (%)Reference
Electrophilic SubstitutionTolueneTriethylamine65-80
Amine RefluxDMSO:water (5:5)None70-85

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
The ICReDD framework () integrates quantum chemical calculations and reaction path searches to predict optimal conditions:

Transition state modeling : Identify energy barriers for key steps (e.g., nucleophilic attack or ring closure).

Solvent screening : Calculate solvation free energies to select solvents that stabilize intermediates.

Catalyst design : Use DFT to evaluate base/catalyst interactions (e.g., triethylamine vs. DBU).

Experimental validation : Narrow conditions to 2-3 candidates for lab testing, reducing trial-and-error cycles .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : 1H/13C NMR to verify ethoxy, thiophene, and pyridopyrimidine protons (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 325.1 [M+H]+).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., thienopyrimidine derivatives in ) .

Advanced: How can structural modifications enhance biological activity?

Answer:

  • Substituent variation : Replace the ethoxy group with electron-withdrawing groups (e.g., Cl, CF3) to improve binding to kinase targets (see for analogous thiadiazolopyrimidines) .
  • Heterocycle substitution : Swap thiophene with furan or pyridine rings to modulate lipophilicity (logP) and solubility .
  • SAR studies : Test derivatives in enzyme inhibition assays (e.g., EGFR or Aurora kinases) and correlate activity with Hammett σ values of substituents .

Basic: What are the recommended protocols for evaluating in vitro biological activity?

Answer:

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Antimicrobial testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (MIC reported in μg/mL) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) with ATP-Glo detection (IC50 determination) .

Advanced: How can researchers resolve contradictions in biological activity data?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .

Basic: What solvent systems are suitable for recrystallization?

Answer:

  • Ethanol/water : For high-purity crystals (70:30 v/v, slow evaporation).
  • DCM/hexane : Rapid precipitation for hygroscopic intermediates .
  • Single-crystal growth : Use ethyl acetate layered with hexane for X-ray-quality crystals .

Advanced: How does the thiophene moiety influence electronic properties?

Answer:

  • DFT calculations : Analyze HOMO/LUMO distributions to show thiophene’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins.
  • Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlating with redox-mediated biological activity .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile bases (triethylamine) .
  • PPE : Gloves and goggles when handling chloroacetyl chloride or morpholine derivatives .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can reaction kinetics guide scale-up processes?

Answer:

  • Rate law determination : Use in situ IR or HPLC to monitor reaction progress and identify rate-limiting steps (e.g., amine nucleophilicity in ) .
  • Heat flow analysis : Calorimetry to optimize exothermic reactions (e.g., condensation) and prevent thermal runaway .
  • Continuous flow systems : Implement microreactors for high-yield, low-residence-time synthesis .

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